Vorasidenib

Übersicht

Beschreibung

Vorasidenib is an experimental anti-cancer medication for the treatment of low-grade glioma . It is a small molecule inhibitor of isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2), which are mutated in several forms of cancer . It is orally available and has shown potential antineoplastic activity .

Synthesis Analysis

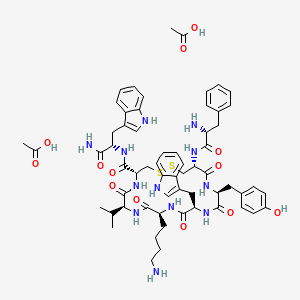

The synthesis of Vorasidenib involves complex chemical processes. The cocrystal structures of Vorasidenib in complex with NADPH-bound forms of IDH1-R132H and IDH2-R140Q homodimers have been determined at 2.1 and 1.99 Å resolution .Molecular Structure Analysis

Vorasidenib binds at an allosteric pocket formed in IDH homodimers, at the interface of the two monomers . The X-ray structures show that Vorasidenib binds at this site .Chemical Reactions Analysis

Vorasidenib and its congeners are the first dual mIDH1/2 inhibitors reported to date . They inhibit the production of the oncometabolite d-2-hydroxyglutarate (2-HG), which is produced by mutant IDH1 and IDH2 enzymes .Physical And Chemical Properties Analysis

Vorasidenib is a potent, oral, brain-penetrant dual inhibitor of both mIDH1 and mIDH2 . It penetrates the brain of several preclinical species and inhibits 2-HG production in glioma tissue by >97% in an orthotopic glioma mouse model .Wissenschaftliche Forschungsanwendungen

Treatment of Low-Grade Gliomas

Vorasidenib has shown significant efficacy in the treatment of low-grade gliomas, which are common malignant primary brain tumors in adults. These tumors often harbor mutations in the IDH1 or IDH2 genes. Vorasidenib, being a dual inhibitor of these mutant enzymes, can slow tumor growth and delay the progression of the disease .

Progression-Free Survival in IDH-Mutant Glioma

Clinical trials have demonstrated that Vorasidenib significantly improves progression-free survival in patients with grade 2 IDH-mutant glioma. The median progression-free survival was notably longer for patients treated with Vorasidenib compared to those who received a placebo .

Delaying the Need for Additional Therapies

Research suggests that Vorasidenib can postpone the need for additional therapies such as radiation or chemotherapy in patients with low-grade gliomas that have IDH1 or IDH2 mutations. This is particularly beneficial as it may reduce the exposure of patients to the potential toxicities associated with these treatments .

Impact on Tumor Growth Rate

Vorasidenib has been observed to reduce the tumor growth rate (TGR) in patients with mutant IDH1 or IDH2 diffuse glioma. This effect was evident when comparing the TGR before and after treatment, highlighting the drug’s potential to control tumor progression .

Potential in Combination Therapies

Ongoing research is exploring the use of Vorasidenib in combination with other therapies, such as immunotherapy. The combination of Vorasidenib with immune checkpoint inhibitors like Pembrolizumab is currently being tested in clinical trials, which could potentially enhance the therapeutic efficacy against gliomas .

Wirkmechanismus

Target of Action

Vorasidenib is a first-in-class, brain-penetrant, dual inhibitor of the mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes . These enzymes are key regulators in cellular metabolism and are mutated in several forms of cancer, including gliomas .

Mode of Action

Vorasidenib selectively inhibits the mutated forms of IDH1 and IDH2 . This interaction with its targets leads to a reduction in the levels of 2-HG in cancer cells , potentially restoring normal cellular function and differentiation . By targeting this specific metabolic vulnerability, Vorasidenib aims to halt the progression of tumors driven by IDH mutations .

Biochemical Pathways

The mutant IDH1 and IDH2 enzymes are involved in cellular metabolism, specifically in the conversion of isocitrate to alpha-ketoglutarate . The mutant enzymes produce a molecule, called 2-HG, that can affect cells in various ways, including altering the behavior of genes . Vorasidenib’s inhibition of these mutant enzymes leads to a significant decrease in the levels of 2-HG .

Pharmacokinetics

Vorasidenib is administered orally, once daily, in 28-day cycles until progression or unacceptable toxicity . It has been designed to cross the blood-brain barrier, which addresses a major therapeutic challenge . .

Result of Action

The molecular and cellular effects of Vorasidenib’s action include a reduction in tumor growth rate and the induction of cellular differentiation . It has shown preliminary antitumor activity in patients with recurrent or progressive nonenhancing m IDH LGG .

Action Environment

While specific environmental factors influencing Vorasidenib’s action are not explicitly mentioned in the available literature, it’s worth noting that the effectiveness of any drug can be influenced by a variety of factors. These can include the patient’s overall health, the presence of other medications, and individual genetic variations that can affect drug metabolism. In the case of Vorasidenib, its ability to cross the blood-brain barrier is a crucial factor in its efficacy .

Safety and Hazards

Adverse events of grade 3 or higher occurred in 22.8% of the patients who received Vorasidenib and in 13.5% of those who received placebo . An increased alanine aminotransferase level of grade 3 or higher occurred in 9.6% of the patients who received Vorasidenib and in no patients who received placebo .

Eigenschaften

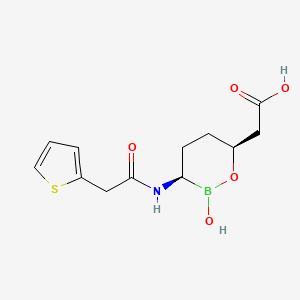

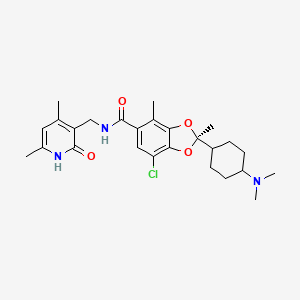

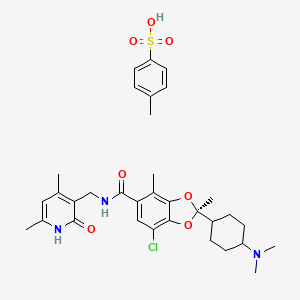

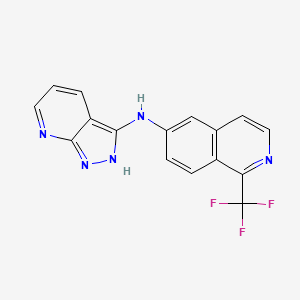

IUPAC Name |

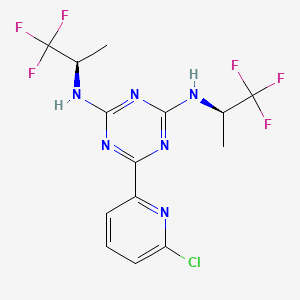

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZAWDGAVJMPTA-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vorasidenib | |

CAS RN |

1644545-52-7 | |

| Record name | Vorasidenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17097 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.